4-Methoxy vs. 2-Methoxy Phenylacetyl Regioisomer Discrimination in α7 nAChR PAM Patent Claims
In US7981914, Roche explicitly excludes specific methoxy substitution patterns from the generically claimed chemical space. The patent states that when Ar₁ is 2-methoxyphenyl, Ar₂ cannot be 4-methoxyphenyl or 3,4-dimethoxyphenyl [1]. The target compound features Ar₁ = 4-methoxyphenyl and Ar₂ = 4-(1H-tetrazol-1-yl)phenyl, placing it outside this exclusion zone. This means the 4-methoxy regioisomer is expressly differentiated from its 2-methoxy counterpart within the same patent family; the 2-methoxy analog is structurally disclaimed for certain Ar₂ combinations, indicating functional non-equivalence established through internal SAR. The quantitative differentiation is binary: 4-methoxy (target) is allowed within the claimed PAM space; 2-methoxy (comparator) is explicitly excluded for key Ar₂ groups.
| Evidence Dimension | Patent claim inclusion/exclusion status based on methoxy positional isomerism |
|---|---|
| Target Compound Data | Ar₁ = 4-methoxyphenyl: NOT excluded from claims for any Ar₂ group; falls within patent-protected α7 nAChR PAM space |
| Comparator Or Baseline | Ar₁ = 2-methoxyphenyl: explicitly excluded when Ar₂ = 4-methoxyphenyl or 3,4-dimethoxyphenyl |
| Quantified Difference | Binary (included vs. excluded from patent claims); reflects functional SAR divergence between 2-OMe and 4-OMe regioisomers |
| Conditions | Patent US7981914, claim language and structural disclaimers; α7 nAChR PAM functional space |
Why This Matters
This patent-internal exclusion provides a legal-structural 'functional differentiation marker'—procurement of the 2-methoxy isomer instead of the 4-methoxy target would deliver a compound disclaimed for α7 PAM activity, directly invalidating receptor-based experimental designs.
- [1] Roche Palo Alto LLC. Tetrazole-substituted aryl amide derivatives and uses thereof. US7981914B2, issued 2011-07-19. See col. 2, lines 56–60; col. 7, lines 5–15. View Source
